N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of 1,3,4-thiadiazole . These compounds have been shown to have a wide range of biological properties, including antimicrobial activity . .
Mode of Action
1,3,4-thiadiazole derivatives, in general, have been reported to exhibit antimicrobial activity They may interact with bacterial or fungal targets, disrupting essential processes and leading to cell death
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interfere with various biochemical processes in microbes, leading to their antimicrobial activity
Result of Action
As a 1,3,4-thiadiazole derivative, it is likely to exert antimicrobial effects, potentially leading to the death of microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities such as antimicrobial, antifungal, and anticancer properties.
Thiazole derivatives: Contain a sulfur and nitrogen heterocyclic ring similar to thiadiazoles and are known for their antimicrobial and anticancer activities.
Oxadiazole derivatives: Another class of five-membered heterocyclic compounds with similar biological activities.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide stands out due to its unique combination of the thiadiazole and thiophene moieties, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDXGDHKSPKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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